Tert-butyl pivalate

Descripción general

Descripción

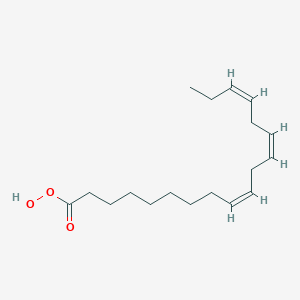

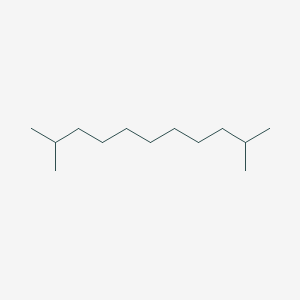

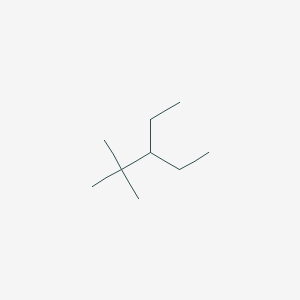

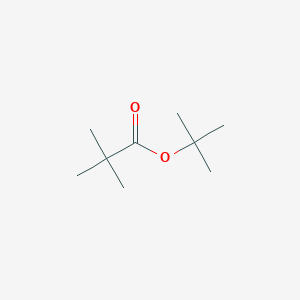

Tert-butyl pivalate, also known as 2,2-dimethylpropionic acid tert-butyl ester, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is used in laboratory settings .

Synthesis Analysis

Tert-butyl pivalate can be synthesized through various methods. One such method involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers .Molecular Structure Analysis

The molecular structure of Tert-butyl pivalate is based on a distortion of an antiprismatic MO6 coordination polyhedron . The structural flexibility within the coordination polyhedron MO6 increases along the series Al → Ga → In → Tl .Chemical Reactions Analysis

Tert-butyl pivalate can participate in various chemical reactions. For instance, it can form coordination polymers when reacted with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment and CoII pivalate or chloride .Physical And Chemical Properties Analysis

Tert-butyl pivalate is a colorless to light yellow liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 142.2±8.0 °C at 760 mmHg, and a flash point of 40.8±9.7 °C . It has a molar refractivity of 45.5±0.3 cm3, and a molar volume of 180.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Bio-based Replacements for Traditional Hydrocarbon Solvents

Tert-butyl pivalate has been identified as a potential target solvent in the development of sustainable, greener, low-polarity solvents . It’s part of a “top-down” approach to replace traditional, hazardous, volatile, non-polar solvents such as toluene . The new candidates, including Tert-butyl pivalate, have shown their potential to replace these traditional solvents in solubility tests .

Solubility Properties

Despite being esters and ketones, Tert-butyl pivalate demonstrated its similarity to traditional volatile non-polar solvents in terms of their solubility properties . It has the ability to dissolve natural rubber, a particularly low-polarity solute .

Use in Chemical Reactions

Tert-butyl pivalate has shown its effectiveness in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Its performance was found to be similar to that of toluene .

Synthesis from Renewable Resources

Tert-butyl pivalate can be synthesised via a catalytic route from potentially renewable resources . This enhances its green credentials and makes it a more sustainable choice compared to traditional solvents .

Safe and Continuous Synthesis

There’s a novel process window for the safe and continuous synthesis of Tert-butyl peroxy pivalate with micro process technology . This process technology offers a unique and safe method for its synthesis .

Pharmaceutical Intermediate

Tert-butyl pivalate is used as a pharmaceutical intermediate . This means it’s used in the synthesis of various pharmaceutical compounds .

Safety And Hazards

Direcciones Futuras

While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.

Propiedades

IUPAC Name |

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pivalate | |

CAS RN |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.